"synthesis and characterization of 1-(2-Methyl-4-nitrophenyl)ethanone"
"synthesis and characterization of 1-(2-Methyl-4-nitrophenyl)ethanone"
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methyl-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Methyl-4-nitrophenyl)ethanone, a valuable nitroaromatic ketone intermediate in organic synthesis. The primary synthetic route detailed is the Friedel-Crafts acylation of 3-nitrotoluene, a classic yet challenging electrophilic aromatic substitution. This document elucidates the underlying mechanistic principles, provides a detailed experimental protocol, and offers insights into the expected regioselectivity. Furthermore, a thorough guide to the structural characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended to equip researchers, particularly those in medicinal chemistry and drug development, with the foundational knowledge and practical guidance necessary for the successful synthesis and validation of 1-(2-Methyl-4-nitrophenyl)ethanone.
Introduction and Significance
1-(2-Methyl-4-nitrophenyl)ethanone, with the chemical formula C₉H₉NO₃, is a member of the nitrophenyl ethanone family of compounds. These molecules are of significant interest in synthetic and medicinal chemistry due to their versatile reactivity and their role as precursors to a wide array of more complex molecules. Nitroaromatic compounds, in general, are known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory properties.[1] The presence of both a nitro group and a ketone functionality on the aromatic ring of 1-(2-Methyl-4-nitrophenyl)ethanone provides two distinct points for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents and other fine chemicals. The strategic placement of the methyl, nitro, and acetyl groups influences the electronic properties and reactivity of the molecule, which can be exploited in subsequent synthetic steps.
Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone via Friedel-Crafts Acylation
The most direct and logical approach to the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone is the Friedel-Crafts acylation of 3-nitrotoluene. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[2]
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation is initiated by the reaction of an acyl halide (in this case, acetyl chloride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] The aromatic ring of the substrate then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final ketone product.
A critical consideration in the acylation of 3-nitrotoluene is the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para- directing group, while the nitro group (-NO₂) is a strongly deactivating, meta- directing group. The incoming acetyl group will therefore be directed to positions that are ortho or para to the methyl group and meta to the nitro group. In the case of 3-nitrotoluene, the positions ortho to the methyl group are also meta to the nitro group, leading to the formation of two possible isomers:
-
1-(2-Methyl-4-nitrophenyl)ethanone (Major Product): Acylation at the C4 position, which is para to the methyl group and meta to the nitro group.
-
1-(4-Methyl-2-nitrophenyl)ethanone (Minor Product): Acylation at the C2 position, which is ortho to the methyl group and meta to the nitro group.
Due to the strong deactivating effect of the nitro group, the reaction is expected to be more challenging than the acylation of a simple activated arene like toluene. Harsher reaction conditions, such as higher temperatures, longer reaction times, or a higher loading of the Lewis acid catalyst, may be necessary to achieve a reasonable yield.[4]
Experimental Protocol: Friedel-Crafts Acylation of 3-Nitrotoluene
This protocol is adapted from established procedures for Friedel-Crafts acylation, with modifications to account for the deactivated nature of the substrate.[5][6]
Materials:
-
3-Nitrotoluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath with continuous stirring.
-
Formation of the Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride. The addition should be dropwise to control the exothermic reaction. Stir the mixture for 15-20 minutes at 0°C to allow for the formation of the acylium ion complex.
-
Addition of 3-Nitrotoluene: To the reaction mixture, add 3-nitrotoluene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired product from any unreacted starting material and the isomeric byproduct.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone.
Characterization of 1-(2-Methyl-4-nitrophenyl)ethanone
The unambiguous identification and confirmation of the purity of the synthesized 1-(2-Methyl-4-nitrophenyl)ethanone are crucial. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl-CH₃ | ~2.6 | Singlet | 3H |
| Methyl-CH₃ | ~2.5 | Singlet | 3H |
| Aromatic-H (H5) | ~7.5 | Doublet | 1H |
| Aromatic-H (H6) | ~7.8 | Doublet of doublets | 1H |
| Aromatic-H (H3) | ~8.1 | Doublet | 1H |
The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and acetyl groups, causing them to appear downfield.[7] The splitting patterns will be key to confirming the substitution pattern on the aromatic ring.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| Acetyl-CH₃ | ~27 |
| Methyl-CH₃ | ~21 |
| Aromatic-C (quaternary) | ~135, ~140, ~148 |
| Aromatic-CH | ~124, ~129, ~131 |
| Carbonyl-C | ~197 |
The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Frequencies:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3100-3000 | Medium | Aromatic C-H | Stretch |
| ~2950 | Medium | Aliphatic C-H | Stretch |
| ~1700 | Strong | C=O (Ketone) | Stretch |
| ~1520 | Strong | NO₂ | Asymmetric Stretch |
| ~1350 | Strong | NO₂ | Symmetric Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretch |
The strong absorptions corresponding to the carbonyl and nitro groups are key diagnostic peaks in the IR spectrum of 1-(2-Methyl-4-nitrophenyl)ethanone.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 179 | High | [M]⁺ (Molecular Ion) |
| 164 | Moderate | [M - CH₃]⁺ |
| 133 | Moderate | [M - NO₂]⁺ |
| 43 | High | [CH₃CO]⁺ |
The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or nitric oxide (NO).[11][12] The loss of a methyl radical from the molecular ion is also a common fragmentation pathway for acetophenones.
Characterization Workflow Diagram
Caption: Logical flow for the characterization of 1-(2-Methyl-4-nitrophenyl)ethanone.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 1-(2-Methyl-4-nitrophenyl)ethanone. The Friedel-Crafts acylation of 3-nitrotoluene, while requiring careful consideration of the deactivating nature of the nitro group, represents a viable and direct synthetic route. The detailed experimental protocol and discussion of regioselectivity provide a solid foundation for researchers to undertake this synthesis. The guide to the characterization of the target compound, with predicted data for NMR, IR, and MS, offers a robust framework for structural verification and purity assessment. As a versatile intermediate, 1-(2-Methyl-4-nitrophenyl)ethanone holds promise for the development of novel molecules with potential applications in the pharmaceutical and fine chemical industries.
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